Trifluoromethyl (2-hydroxy-1-propenyl) ketone
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Overview
Description
Trifluoromethyl (2-hydroxy-1-propenyl) ketone is a chemical compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.0872 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a ketone and a hydroxy group on a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl (2-hydroxy-1-propenyl) ketone typically involves the reaction of trifluoromethyl ketones with appropriate reagents under controlled conditions. One common method includes the nucleophilic addition of trifluoromethyl ketones to propenyl alcohols, followed by oxidation to form the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl (2-hydroxy-1-propenyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Trifluoromethyl (2-hydroxy-1-propenyl) ketone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of trifluoromethyl (2-hydroxy-1-propenyl) ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in inhibiting specific enzymes and modulating biological pathways .
Comparison with Similar Compounds
Trifluoromethyl ketone: Shares the trifluoromethyl group but lacks the hydroxy and propenyl groups.
Hydroxy ketone: Contains a hydroxy group and a ketone but lacks the trifluoromethyl group.
Propenyl ketone: Features a propenyl group and a ketone but lacks the trifluoromethyl and hydroxy groups.
Uniqueness: Trifluoromethyl (2-hydroxy-1-propenyl) ketone is unique due to the combination of its trifluoromethyl, hydroxy, and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
7291-30-7 |
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Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2,10H,1H3/b4-2- |
InChI Key |
HZWABPCDJWBJSC-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(F)(F)F)\O |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O |
Origin of Product |
United States |
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